4-氯甲基-2(5H)-呋喃酮

描述

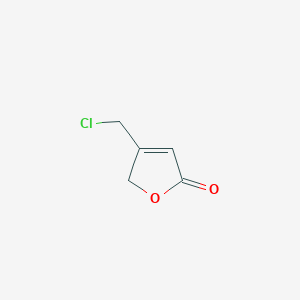

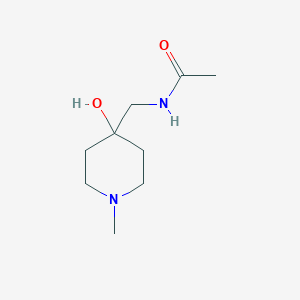

4-Chloromethyl-2(5H)-furanone, also known as furanone C-30, is a chemical compound that has gained attention in scientific research due to its unique properties. This heterocyclic compound has a furan ring with a chloromethyl group attached to it, and it has been synthesized through various methods. In

科学研究应用

遗传毒性和突变效应

4-氯甲基-2(5H)-呋喃酮作为氯羟基呋喃酮(CHFs)的一部分,已被研究其遗传毒性。CHFs被称为氯处理饮用水中的致突变消毒副产物。研究表明,包括3-氯-4-(氯甲基)-5-羟基-2(5H)-呋喃酮(CMCF)在内的CHFs在体外表现出遗传毒性效应。这些化合物已经通过小规模微核试验(对小鼠淋巴瘤细胞)和大鼠肝细胞未定期DNA合成试验等试验进行了测试。在这些测试中,CMCF被发现是测试的CHFs中最具遗传毒性的化合物(Le Curieux et al., 1999)。另一项研究探讨了CHFs在两阶段细胞转化试验中的影响,表明这些化合物有潜力诱导恶性转化病灶并在肿瘤发展中的作用(Laaksonen et al., 2003)。

化学反应性和稳定性

研究了CHFs对类似4-氯甲基-2(5H)-呋喃酮中氯原子和羟基的替代的突变原性反应。这些研究涉及使用各种试验评估这些化合物的化学稳定性和突变潜力,包括沙门氏菌鼠伤寒试验菌株TA100(Lalonde et al., 1991)。此外,还探讨了呋喃酮中卤素取代物的结构影响和突变效应,包括4-氯甲基-2(5H)-呋喃酮,展示了卤素含量和类型对突变水平的影响(Lalonde et al., 1997)。

在风味化合物和食品中的作用

呋喃酮,包括4-氯甲基-2(5H)-呋喃酮的衍生物,已被确认为各种食品中重要的风味化合物。它们是在加热过程中由美拉德反应形成的,并且在草莓、覆盆子、菠萝和番茄的风味中起着重要作用。这些化合物在食品风味中的生物合成和作用以及它们潜在的抗癌性质一直是研究的课题(Slaughter, 2007)。

对细胞过程的影响

研究还探讨了CHFs如何影响细胞过程。例如,已经显示它们抑制大鼠肝上皮细胞之间的间隙连接细胞通讯,影响细胞信号通路。这种影响被认为是由于特定蛋白质如连接蛋白43的表达发生改变(Hakulinen et al., 2006)。

作用机制

Target of Action

Similar compounds have been shown to exhibit fungicidal activities against various fungi such as fusarium oxysporum, sclerotinia sclerotiorum, and botrytis cinerea . These fungi are responsible for various plant diseases, leading to significant crop losses .

Mode of Action

It can be inferred from related compounds that it may interact with the biological processes of the target fungi, inhibiting their growth and proliferation .

Biochemical Pathways

Related compounds have been shown to interfere with the normal functioning of fungi, leading to their eventual death .

Pharmacokinetics

Similar compounds have been shown to be effective in controlling fungal infections, suggesting that they have suitable bioavailability .

Result of Action

The result of the action of 4-Chloromethyl-2(5H)-furanone is the inhibition of the growth and proliferation of target fungi, leading to their eventual death . This can help in controlling the spread of fungal infections in crops, thereby reducing crop losses .

属性

IUPAC Name |

3-(chloromethyl)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO2/c6-2-4-1-5(7)8-3-4/h1H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCZZJWSQSZQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925333 | |

| Record name | 4-(Chloromethyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloromethyl-2(5H)-furanone | |

CAS RN |

125973-99-1 | |

| Record name | 2(5H)-Furanone, 4-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125973991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the chlorine atom in 4-Chloromethyl-2(5H)-furanone impact its mutagenicity compared to similar compounds lacking this chlorine?

A1: Research indicates that the presence of chlorine in the 4-chloromethyl position of 2(5H)-furanones significantly influences their mutagenicity. Specifically, replacing this chlorine atom with a hydrogen atom leads to a substantial decrease in mutagenicity. [] For example, comparing 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (which is mutagenic) to its non-mutagenic counterpart, 4-methyl-5-hydroxy-2(5H)-furanone, highlights the importance of the chlorine atom for mutagenic activity. [] This suggests that the chlorine atom at the 4-chloromethyl position likely plays a crucial role in the compound's interaction with its biological target, potentially through electrophilic attack. []

Q2: What computational methods have been used to study the mutagenicity of 4-Chloromethyl-2(5H)-furanone and related compounds?

A2: Researchers have employed computational chemistry tools, specifically the MNDO-PM3 method, to investigate the relationship between molecular properties and mutagenicity of 4-Chloromethyl-2(5H)-furanone and its analogs. [] This semi-empirical method allows for calculations of electronic properties like LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which can indicate a molecule's electrophilicity and potential reactivity with biomolecules like DNA. Studies have shown strong correlations between calculated LUMO energies and experimentally determined mutagenicities in Salmonella typhimurium (TA100) for a series of halogenated 2(5H)-furanones. []

Q3: What are the implications of the observed relationship between LUMO energy and mutagenicity in halogenated 2(5H)-furanones like 4-Chloromethyl-2(5H)-furanone?

A3: The strong correlation between lower LUMO energies (indicating greater electrophilicity) and higher mutagenicity in halogenated 2(5H)-furanones suggests a mechanism for their biological activity. [] It is likely that these compounds act as electrophiles, reacting with electron-rich centers in biomolecules like DNA. This interaction can lead to DNA damage and ultimately contribute to mutations. Understanding this relationship is crucial for predicting the potential mutagenicity of similar compounds and designing safer alternatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

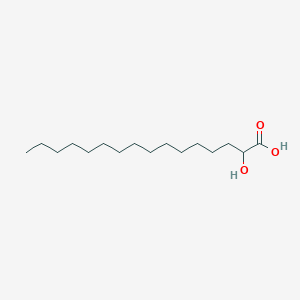

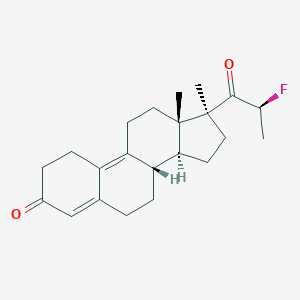

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)